Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1000018-01-8
Cat. No.: VC2307135
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000018-01-8 |
|---|---|
| Molecular Formula | C10H8Cl2N2O2 |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
| Standard InChI Key | ZVCJPYORUMKIEO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl |
| Canonical SMILES | CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl |
Introduction
Chemical Identity and Physical Properties
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure consisting of an imidazole ring connected to a pyridine moiety. The compound features two chlorine atoms at positions 3 and 5, with an ethyl carboxylate group at position 2, creating a molecule with distinct reactivity patterns and biological potential.
Table 1: Basic Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Numbers | 1000018-01-8, 1227692-67-2 |
| IUPAC Name | Ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate |
| Molecular Formula | C₁₀H₈Cl₂N₂O₂ |
| Molecular Weight | 259.09 g/mol |
| InChI | 1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
| InChI Key | ZVCJPYORUMKIEO-UHFFFAOYSA-N |
The compound exists as an off-white solid under standard conditions . Its physical properties make it suitable for various chemical transformations and incorporation into pharmaceutical synthesis pathways.
Synthesis Methodologies
Several synthetic routes have been established for preparing Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate, with variations depending on laboratory scale or industrial production requirements.
Standard Laboratory Synthesis
The most common synthetic approach involves the reaction of 3,5-dichloroimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted under reflux conditions in solvents like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic attack of the nitrogen at position 2 on the carbonyl carbon of ethyl chloroformate.
Alternative Synthetic Routes
A patent-described method involves a one-pot reaction sequence starting with (2-oxo-1(2H)-pyridyl)acetonitrile and ethyl formate in the presence of sodium ethoxide. The reaction mixture is processed with potassium carbonate in ethanol under reflux conditions, followed by pH adjustment with acetic acid to yield the desired product . This method offers advantages in terms of reaction steps and potential scalability.
Industrial-Scale Production
For larger-scale production, continuous flow reactors and automated purification systems enhance efficiency while maintaining product quality. Industrial synthesis typically focuses on optimizing reaction conditions, minimizing waste generation, and implementing effective purification strategies to achieve desired purity specifications.
Chemical Reactivity and Transformations
Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile intermediate for further chemical modifications, primarily due to the reactivity of its functional groups.
Ester Group Transformations
The ethyl carboxylate moiety can undergo typical ester transformations:
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Hydrolysis to the corresponding carboxylic acid under basic or acidic conditions
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Transesterification to form different ester derivatives
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Reduction to primary alcohol using reducing agents such as lithium aluminum hydride
Chlorine Substitution Reactions
The chlorine atoms at positions 3 and 5 are susceptible to nucleophilic aromatic substitution reactions:
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Displacement with nitrogen nucleophiles (amines) to form amino derivatives
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Reaction with oxygen nucleophiles (alcohols, phenols) to form ethers
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Substitution with sulfur nucleophiles (thiols) to generate thioethers
Cross-Coupling Reactions
The compound can participate in various metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Stille coupling with organostannanes
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Negishi coupling with organozinc reagents
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Sonogashira coupling with terminal alkynes
These reactions provide access to diverse derivatives with modified structural and pharmacological properties.
Biological Activities and Pharmaceutical Applications
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.
Role in Cancer Research
Recent studies have investigated imidazo[1,2-a]pyridine derivatives as potential anticancer agents. These compounds have shown promise in targeting various molecular mechanisms including PI3K/Akt pathways, CENP-E, IGF-1R, CDKs, tubulin polymerization inhibition, and c-Met inhibition .
Particularly noteworthy is research focusing on imidazo[1,2-a]pyridine derivatives as aldehyde dehydrogenase 1A3 inhibitors, which may represent a novel strategy for treating glioblastoma multiforme by targeting cancer stem cells .
Structure-Activity Relationships
Structure-activity relationship studies involving imidazo[1,2-a]pyridine compounds have revealed that:
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The position and nature of substituents significantly influence biological activity
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Modifications of the ester group can alter pharmacokinetic properties
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The presence and position of halogen atoms (like chlorine) impact target binding and selectivity
Recent computational investigations have expanded our understanding of Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate and related compounds. A 2024 study examined the electronic excitation properties, molecular interaction energies, and topological characteristics of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a close structural analog . Such studies provide valuable insights into the fundamental properties governing reactivity and biological interactions of these compounds.
| Supplier | Product Number | Packaging | Purity | Price (USD) |
|---|---|---|---|---|
| Apollo Scientific | OR01979 | 1g | Not specified | $276 |
| Apollo Scientific | OR01979 | 250mg | Not specified | $138 |
| SynQuest Laboratories | 4H23-5-43 | 1g | Not specified | $304 |
| SynQuest Laboratories | 4H23-5-43 | 250mg | Not specified | $152 |
| American Custom Chemicals | HCH0007246 | 1g | 95.00% | $447.3 |
This pricing information, while potentially subject to change, indicates the compound's relative value in the specialty chemicals market .
| Hazard Category | Classification |
|---|---|
| GHS Pictogram | GHS07 (Warning) |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P271: Use only outdoors or in a well-ventilated area |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection |
These classifications emphasize the need for appropriate safety measures when working with this compound .
Recent Advances and Future Research Directions
Novel Synthetic Approaches
Recent research has expanded the synthetic methodologies for imidazo[1,2-a]pyridine compounds. For example, a Mg₃N₂-assisted one-pot annulation reaction has been developed for synthesizing structurally related 1,3-disubstituted imidazo[1,5-a]pyridines, which represents an innovative approach that might be adapted for the synthesis of our target compound .
Expanding Therapeutic Applications
Current research trends suggest several promising future directions:
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Development of novel derivatives with enhanced biological activities
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Exploration of structure-activity relationships to optimize pharmacological properties
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Investigation of specific molecular targets and mechanisms of action
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Application in combination therapies for complex diseases like cancer
Green Chemistry Initiatives
Sustainable approaches to the synthesis of imidazo[1,2-a]pyridine derivatives represent an important research direction, focusing on:
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Development of solvent-free or water-based synthetic methods
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Use of catalytic processes to reduce waste and improve efficiency
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Implementation of renewable raw materials and energy sources
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